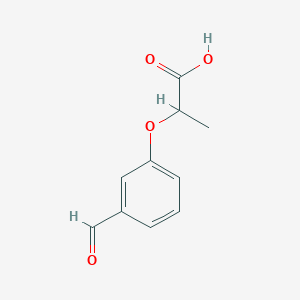

2-(3-formylphenoxy)propanoic Acid

Description

Contextualization within Organic Chemistry and Functionalized Phenoxyacid Derivatives

2-(3-formylphenoxy)propanoic acid belongs to the class of functionalized phenoxyacetic acid derivatives. These compounds are characterized by a phenoxy group attached to a carboxylic acid moiety, with additional functional groups on the aromatic ring. nih.gov The presence of both an aldehyde (formyl) group and a carboxylic acid group makes this compound a bifunctional molecule with potential for diverse chemical transformations.

Phenoxyacetic acid derivatives are known for their varied applications, including their use as herbicides and in the synthesis of more complex molecules. researchgate.net The specific arrangement of the ether linkage and the propanoic acid side chain, combined with the formyl substituent, offers a unique chemical architecture that can be explored for the development of novel compounds and materials. nih.gov

Overview of Structural Isomerism and Related Compounds

Structural isomerism plays a crucial role in determining the physical and chemical properties of molecules. In the case of formylphenoxypropanoic acids, the relative positions of the formyl group and the propanoic acid substituent on the benzene (B151609) ring lead to different isomers, each with unique characteristics. The primary isomers of interest for comparison are 3-(2-formylphenoxy)propanoic acid and 2-(4-formylphenoxy)propanoic acid.

A detailed crystallographic study of 3-(2-formylphenoxy)propanoic acid reveals significant insights into its solid-state structure. nih.govresearchgate.net Synthesized via the Williamson ether synthesis from salicylic (B10762653) aldehyde and 3-chloropropanoic acid, its crystal structure is organized through a network of C-H···O and O-H···O interactions, forming a catemer motif rather than the commonly expected dimeric structures for carboxylic acids. nih.gov This compound was investigated as a building block for asymmetric poly(p-phenylene vinylene) (PPV) type oligomers, which are of interest for applications in organic memories and non-linear optics. nih.govresearchgate.net

In contrast, information on 2-(4-formylphenoxy)propanoic acid is more limited, primarily consisting of basic chemical data. sigmaaldrich.comuni.lu

The table below provides a comparative overview of the available data for these structural isomers.

| Property | This compound | 3-(2-formylphenoxy)propanoic Acid | 2-(4-formylphenoxy)propanoic Acid |

| CAS Number | 51264-77-8 chemicalbook.com | 27916-44-5 chemicalbook.com | 51264-78-9 sigmaaldrich.com |

| Molecular Formula | C10H10O4 chemicalbook.com | C10H10O4 nih.gov | C10H10O4 sigmaaldrich.com |

| Formula Weight | 194.18 g/mol chemicalbook.com | 194.18 g/mol nih.gov | 194.18 g/mol sigmaaldrich.com |

| Boiling Point | 362.2±17.0 °C (Predicted) chemicalbook.com | Not available | Not available |

| Density | 1.268±0.06 g/cm3 (Predicted) chemicalbook.com | Not available | Not available |

| pKa | 3.15±0.10 (Predicted) chemicalbook.com | Not available | Not available |

| Crystal System | Not available | Orthorhombic nih.gov | Not available |

| Space Group | Not available | Pbca researchgate.net | Not available |

This table is interactive and can be sorted by column.

Current Research Landscape and Identified Gaps for this compound

A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. While its structural isomers have been the subject of some investigation, particularly the detailed crystallographic analysis of 3-(2-formylphenoxy)propanoic acid, there is a notable absence of published studies on the synthesis, characterization, and potential applications of the 2-(3-formylphenoxy) isomer.

The existing research on related compounds suggests that functionalized phenoxyacid derivatives are a fruitful area of investigation. nih.gov The unique substitution pattern of this compound could lead to interesting chemical reactivity and the formation of novel supramolecular structures. The aldehyde group offers a site for derivatization through reactions such as oxidation, reduction, or condensation, while the carboxylic acid provides a handle for amide or ester formation.

The lack of experimental data for this compound presents an opportunity for future research. Key areas for investigation include:

Synthesis and Purification: Developing an efficient and scalable synthesis route.

Spectroscopic and Crystallographic Characterization: A full analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectra, along with single-crystal X-ray diffraction to determine its molecular and supramolecular structure.

Exploration of Chemical Reactivity: Investigating the selective reactions of the aldehyde and carboxylic acid functionalities.

Potential Applications: Exploring its use as a building block in materials science, medicinal chemistry, or as a ligand in coordination chemistry.

Properties

IUPAC Name |

2-(3-formylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(10(12)13)14-9-4-2-3-8(5-9)6-11/h2-7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNVJMDOWVHJHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299532 | |

| Record name | 2-(3-Formylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51264-77-8 | |

| Record name | 2-(3-Formylphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51264-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Formylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-formylphenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 3 Formylphenoxy Propanoic Acid

General Organic Synthesis Approaches to Propanoic Acid Derivatives

The construction of the 2-(3-formylphenoxy)propanoic acid molecule requires the formation of an ether linkage and the presence of both a formyl and a propanoic acid group. Several classical and modern organic reactions can be adapted for this purpose.

Williamson Ether Synthesis in Related Phenoxyacid Preparations

The Williamson ether synthesis is a cornerstone in the formation of ethers and is highly applicable to the synthesis of phenoxyacetic and phenoxypropanoic acids. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org This S\textsubscript{N}2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of preparing a compound like this compound, this would typically involve the reaction of 3-hydroxybenzaldehyde (B18108) with a 2-halopropanoate ester, followed by hydrolysis of the ester.

A relevant example is the synthesis of 3-(2-formylphenoxy)propanoic acid, which was prepared using the Williamson ether synthesis as a building block for a poly(p-phenylene vinylene) (PPV)-based semiconductor. nih.govresearchgate.net In this reported synthesis, salicylic (B10762653) aldehyde and 3-chloropropanoic acid were reacted in the presence of sodium hydroxide. nih.gov The reaction mixture was heated under reflux, followed by acidification to yield the desired product. nih.gov This approach highlights the utility of the Williamson ether synthesis for coupling a phenolic aldehyde with a haloacid to generate the target phenoxyacid structure. nih.gov

Table 1: Key Aspects of Williamson Ether Synthesis for Phenoxyacid Preparation

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | S\textsubscript{N}2 Nucleophilic Substitution | wikipedia.orgmasterorganicchemistry.com |

| Reactants | Phenoxide and an alkyl halide (or sulfonate) | wikipedia.orgmasterorganicchemistry.com |

| Conditions | Often run with a base like NaOH or NaH to form the phenoxide | masterorganicchemistry.comnih.gov |

| Applicability | Widely used for both symmetrical and asymmetrical ethers | wikipedia.org |

| Limitations | Best results with primary alkyl halides; secondary and tertiary halides can lead to elimination | masterorganicchemistry.com |

Condensation Reactions Involving Aldehydic Precursors and Carboxylic Acid Synthons

Condensation reactions are fundamental in carbon-carbon bond formation. The Knoevenagel condensation, a modification of the aldol (B89426) condensation, is a powerful tool for reacting aldehydes or ketones with active methylene (B1212753) compounds. wikipedia.org This reaction is often catalyzed by a weak base. wikipedia.org

While not a direct route to the ether linkage, the Knoevenagel condensation is highly relevant for the synthesis of related structures, such as furan-propanoic acids. sphinxsai.comresearchgate.netelectronicsandbooks.commdpi.com For instance, 3-(furan-2-yl)acrylic acid has been prepared via the Knoevenagel condensation of furfural (B47365) and malonic acid using various organocatalysts. researchgate.net This reaction demonstrates the formation of a carbon-carbon double bond adjacent to a carboxylic acid group, a structural motif that could be further modified. The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine (B92270) as a solvent and is employed when one of the activating groups on the nucleophile is a carboxylic acid, often leading to subsequent decarboxylation. wikipedia.org

One-Pot Multicomponent Reaction Strategies for Analogous Bifunctional Systems

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step, aligning with the principles of green chemistry by reducing waste and improving atom economy. The Ugi reaction is a prominent example of a four-component reaction (4CR) that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. wikipedia.orgorganic-chemistry.orgorgsyn.orgnih.gov

The Ugi reaction has been utilized in the synthesis of various complex structures, including peptidomimetics and heterocyclic scaffolds. organic-chemistry.orgnih.gov For the synthesis of a related compound, 2-(2-formylphenoxy)acetic acid, an Ugi reaction could be envisioned where the aldehyde component is pre-functionalized. For example, 2-(4-formylphenoxy)acetic acid has been attached to a solid support for use in further multicomponent reactions. mdpi.com This demonstrates the compatibility of the formyl and carboxylic acid functionalities within the framework of MCRs. The reaction is typically exothermic and proceeds quickly in polar, aprotic solvents like DMF, although alcohols like methanol (B129727) and ethanol (B145695) are also effective. wikipedia.org

Development of Enantioselective Synthesis for Chiral Propanoic Acid Derivatives

The propanoic acid moiety in this compound contains a chiral center. The development of enantioselective synthetic methods is crucial for producing single enantiomers, which is often a requirement for pharmaceutical applications as different enantiomers can have vastly different biological activities. pressbooks.pubwikipedia.org

Several strategies exist for the enantioselective synthesis of chiral molecules. pressbooks.pubnih.govrsc.orgyoutube.com One common approach involves the use of chiral catalysts that create a chiral environment, favoring the formation of one enantiomer over the other. pressbooks.pubyoutube.com For example, the Sharpless epoxidation uses a chiral tartrate ligand in conjunction with a titanium catalyst to achieve highly enantioselective epoxidation of allylic alcohols. pressbooks.pub Another strategy is asymmetric transfer hydrogenation of ketones, which has been used for the enantioselective synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs). nih.gov

In the context of chiral propanoic acids, methods such as asymmetric hydrogenation of α,β-unsaturated carboxylic acids or the use of chiral auxiliaries are common. For instance, the synthesis of chiral BCP-α-amino acids has been achieved through a Strecker reaction using a chiral auxiliary, (R)-2-phenylglycinol. nih.gov The enantioselective synthesis of tetrahydroquinoxaline derivatives has been accomplished via Ir-catalyzed asymmetric hydrogenation, where simply changing the solvent allowed for the selective formation of either the (R) or (S) enantiomer. rsc.org

Principles of Green Chemistry in the Synthesis of Aromatic Carboxylic Acids

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. rsc.orgacs.org This involves the use of renewable resources, catalytic methods, and designing safer chemicals and processes. rsc.orgacs.org

In the synthesis of aromatic carboxylic acids, several green approaches have been developed. One key area is the oxidation of aldehydes to carboxylic acids using environmentally benign oxidants. researchgate.netacs.orgmdpi.com Traditional methods often rely on stoichiometric amounts of heavy metal oxidants, which generate significant waste. researchgate.net Greener alternatives include using air as the oxidant, which is an economical, safe, and practical method with outstanding functional group tolerance. acs.org Another approach involves the use of aqueous hydrogen peroxide with a recyclable catalyst, such as a selenium-containing catalyst or sodium hexametaphosphate. researchgate.netmdpi.com These methods offer high yields under mild conditions and often avoid the use of toxic organic solvents. researchgate.netmdpi.com

Furthermore, the use of biomass-derived synthons is a significant aspect of green chemistry. acs.org For example, functionalized aromatic carboxylic acids have been synthesized from biosourced 3-hydroxy-2-pyrones through a base-promoted domino reaction. acs.org This protocol proceeds in high yields with minimal solvent, often under neat conditions or in a water biphasic system. acs.org

Table 2: Green Chemistry Approaches for Aromatic Carboxylic Acid Synthesis

| Principle | Application in Synthesis | Example | Reference |

|---|---|---|---|

| Use of Safer Solvents and Auxiliaries | Aqueous reaction media | Oxidation of aldehydes in water | researchgate.netmdpi.com |

| Catalysis | Use of recyclable catalysts | Selenium-catalyzed oxidation with H₂O₂ | mdpi.com |

| Use of Renewable Feedstocks | Synthesis from biomass-derived materials | Aromatic acids from 3-hydroxy-2-pyrones | acs.org |

| Atom Economy | Multicomponent reactions | Ugi reaction for complex amides | wikipedia.orgnih.gov |

| Designing Safer Chemicals | Use of air as an oxidant | Catalyst-free oxidation of aldehydes with air | acs.org |

Advanced Spectroscopic and Structural Characterization of 2 3 Formylphenoxy Propanoic Acid and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 2-(3-formylphenoxy)propanoic acid, both ¹H and ¹³C NMR spectroscopy would provide detailed information about its atomic connectivity and chemical environment.

In the ¹³C NMR spectrum, distinct resonances for each carbon atom in the molecule would be expected. The carbonyl carbons of the carboxylic acid and the aldehyde would appear at the most downfield shifts, typically in the range of 170-200 ppm. researchgate.netdocbrown.info The aromatic carbons would resonate in the 110-160 ppm region, and the aliphatic carbons of the propanoic acid chain would be found at the most upfield positions. researchgate.netdocbrown.info The specific chemical shifts are influenced by the electronic effects of the substituent groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogues

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | > 10 (broad singlet) | ~170-180 |

| Aldehyde (-CHO) | ~9-10 (singlet) | ~190-200 |

| Aromatic (Ar-H) | ~7-8 | ~110-160 |

| Methine (-CH) | ~4-5 (quartet) | ~70-80 |

| Methyl (-CH₃) | ~1.5 (doublet) | ~15-25 |

Infrared (IR) and Mass Spectrometry (MS) for Functional Group Analysis and Molecular Weight Confirmation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, a feature broadened by hydrogen bonding. docbrown.info Two strong absorptions would be expected in the carbonyl stretching region: one around 1700-1725 cm⁻¹ for the aldehyde C=O group and another around 1700-1760 cm⁻¹ for the carboxylic acid C=O group. docbrown.infodocbrown.info The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkage and the carboxylic acid would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₀O₄), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (194.18 g/mol ). nih.gov Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH) as a radical, leading to a significant peak at m/z 149. The fragmentation of the ether linkage and cleavage of the propanoic acid side chain would also produce characteristic fragment ions. docbrown.info

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1760 |

| Aldehyde | C=O stretch | 1700-1725 |

| Aromatic | C-H stretch | > 3000 |

| Aromatic | C=C stretch | 1450-1600 |

| Ether | C-O stretch | 1000-1300 |

Single Crystal X-ray Diffraction Analysis

While a crystal structure for this compound is not publicly available, the analysis of its isomer, 3-(2-formylphenoxy)propanoic acid, provides significant insights into the likely solid-state conformation and intermolecular interactions. nih.govresearchgate.net

Analysis of Molecular Conformation and Torsion Angles (e.g., syn conformation of carboxylic acid group in analogues)

In the crystal structure of 3-(2-formylphenoxy)propanoic acid, the carboxylic acid group adopts a syn conformation. nih.govresearchgate.net This conformation, where the acidic proton is eclipsed with the carbonyl oxygen, is a common feature in carboxylic acids. The molecule is not planar, with the carboxylic acid group being twisted out of the plane of the phenyl ring. This is attributed to steric repulsion between the oxygen atoms of the ether linkage and the carboxylic acid. researchgate.net A similar non-planar conformation with a syn carboxylic acid group would be anticipated for this compound.

Computational Chemistry and Theoretical Studies on 2 3 Formylphenoxy Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(3-formylphenoxy)propanoic acid. These calculations provide a detailed picture of the electron distribution within the molecule, which governs its chemical properties.

DFT studies can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's electronic stability and reactivity. nih.gov A larger gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For related heteroaromatic compounds, this energy gap has been calculated to be around 4.458 eV, indicating significant electronic stability. nih.gov

Furthermore, the distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, which are susceptible to attack by electrophiles. Conversely, the LUMO is found on the electron-deficient regions, which are prone to attack by nucleophiles. This information is crucial for predicting the regioselectivity of chemical reactions involving this compound.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis and energy minimization studies are employed to identify the most stable conformers and to understand the energy landscape of the molecule. mdpi.comresearchgate.net

For a related compound, 3-(2-formylphenoxy)propanoic acid, crystallographic data reveals that the carboxylic acid group exists in a syn conformation. nih.govresearchgate.netnih.gov The molecule exhibits a synclinal conformation in its methylene (B1212753) fragments, with a torsion angle of 65.9(3)°. nih.govresearchgate.net This twisting is attributed to the repulsion between the lone pairs of the ether oxygen and one of the carboxylic oxygen atoms, causing the carboxylic acid group to be out of the plane of the phenyl ring. nih.govresearchgate.net The conformation of a molecule can be described by specific dihedral angles. mdpi.com For instance, in mefenamic acid, two key dihedral angles describe the rotation of the benzene (B151609) rings and the orientation of the carboxyl group. mdpi.com

Computational methods can systematically explore the potential energy surface by varying key torsion angles to identify low-energy conformers. These studies have shown that for similar molecules, both twisted and planar conformations can be energetic minima, with relatively small energy differences (e.g., 0.3 kJ mol⁻¹) and rotational barriers (e.g., 5 kJ mol⁻¹) between them. researchgate.net

Tautomerism Investigations of Formyl and Carboxylic Acid Moieties in Related Structures

Tautomerism is the interconversion of constitutional isomers, typically involving the migration of a proton. libretexts.orglibretexts.orgpressbooks.pub For this compound, both the formyl and carboxylic acid groups can potentially exhibit tautomerism. britannica.comvaia.com

The formyl group can exist in equilibrium with its enol tautomer. britannica.com Generally, the keto form is significantly more stable and predominates at equilibrium. libretexts.orgpressbooks.pub However, the enol form, though present in small amounts, can be crucial for the reactivity of the carbonyl group. britannica.com The keto-enol tautomerization can be catalyzed by both acids and bases. pressbooks.pub

The carboxylic acid group can also, in principle, exhibit tautomerism, though this is less common. More relevant is the ionization of the carboxylic acid proton. Theoretical studies on related molecules have investigated proton transfer reactions, which are fundamental to understanding tautomeric equilibria. jlu.edu.cnbeilstein-journals.orgnih.gov The energy barrier for tautomerization can be significant, making the interconversion difficult at room temperature without a catalyst. nih.gov For instance, in N-hydroxy amidines, the energy barrier for tautomerization is in the range of 33-71 kcal/mol, while the energy difference between tautomers is only about 4-10 kcal/mol. nih.gov The presence of solvent molecules, such as water, can significantly lower this activation barrier. nih.gov

Molecular Modeling of Intermolecular Interactions and Non-Covalent Bonding

In the solid state and in solution, molecules of this compound interact with each other through various non-covalent interactions. mdpi.comrsc.orgyoutube.comnih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the crystal packing and physical properties of the compound. mdpi.comrsc.orgnih.gov

Molecular modeling can be used to study these intermolecular forces in detail. For the related 3-(2-formylphenoxy)propanoic acid, X-ray crystallography has shown that the carboxylic acid groups form a catemer motif through O-H···O hydrogen bonds, rather than the more common dimeric structure. nih.govresearchgate.netnih.gov The three-dimensional structure is further stabilized by C-H···O interactions. nih.govresearchgate.netnih.gov The strength of these interactions typically ranges from 1 to 5 kcal/mol. youtube.com

Computational studies can quantify the energies of these non-covalent interactions. mdpi.com For example, pairwise intermolecular interaction energies can be calculated to estimate the lattice energy of a crystal. mdpi.com These calculations help in understanding the relative importance of different types of interactions in stabilizing the crystal structure.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netdocbrown.infoyoutube.comdocbrown.info For propanoic acid, the ¹H NMR spectrum shows three distinct groups of protons with a 3:2:1 ratio, corresponding to the CH₃, CH₂, and COOH groups, respectively. docbrown.info The ¹³C NMR spectrum of propanoic acid similarly shows three distinct signals for the three different carbon environments. docbrown.info For 2-(3-chlorophenoxy)propanoic acid, a related compound, the predicted ¹H NMR spectrum can also be calculated. chemicalbook.com

IR Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated computationally. researchgate.netdocbrown.infonist.gov These calculations help in assigning the observed IR absorption bands to specific vibrational modes of the molecule. For propanoic acid, characteristic IR absorptions include a broad O-H stretching band around 3300-2500 cm⁻¹ and a strong C=O stretching band around 1725-1700 cm⁻¹. docbrown.info

Mass Spectrometry: The fragmentation patterns observed in mass spectrometry can also be predicted using computational methods. arxiv.orgchemguide.co.ukdocbrown.infonih.gov These methods simulate the ionization and subsequent fragmentation of the molecule, helping to rationalize the observed mass-to-charge ratios of the fragment ions. arxiv.orgchemguide.co.uk For aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) and an α-cleavage to lose the formyl group (M-29). miamioh.edu Carboxylic acids often show a characteristic loss of the hydroxyl radical (M-17). miamioh.edu

Chemical Transformations and Derivatization Strategies of 2 3 Formylphenoxy Propanoic Acid

Reactions Involving the Formyl Group

The aldehyde (formyl) group is one of the most reactive sites in the molecule, readily undergoing oxidation, reduction, and nucleophilic addition reactions such as imine formation.

Oxidation: The formyl group can be easily oxidized to a carboxylic acid group using various oxidizing agents. This transformation converts the molecule into 2-(3-carboxyphenoxy)propanoic acid, a tricarboxylic acid derivative. Common laboratory reagents for this purpose include potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺).

Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄). chemguide.co.uk This reaction yields 2-(3-(hydroxymethyl)phenoxy)propanoic acid. The choice of reagent is crucial, as LiAlH₄ will also reduce the carboxylic acid moiety if not used under carefully controlled conditions. chemguide.co.uk

Imine Formation: In the presence of a primary amine and typically under mildly acidic conditions (pH ~5), the formyl group undergoes a condensation reaction to form an imine, also known as a Schiff base. chemistrysteps.commasterorganicchemistry.comlibretexts.org This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgresearchgate.net The resulting C=N double bond is a key linkage in many biologically active molecules and synthetic intermediates. masterorganicchemistry.com

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄ or K₂Cr₂O₇/H⁺ | 2-(3-carboxyphenoxy)propanoic acid |

| Reduction | NaBH₄ or LiAlH₄ | 2-(3-(hydroxymethyl)phenoxy)propanoic acid |

| Imine Formation | Primary Amine (R-NH₂) / mild acid | 2-(3-((R-ylimino)methyl)phenoxy)propanoic acid |

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group provides another handle for derivatization, primarily through esterification and amidation reactions.

Esterification: The reaction of 2-(3-formylphenoxy)propanoic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, yields an ester. chemguide.co.uk This process, known as Fischer esterification, is a reversible reaction. masterorganicchemistry.com To drive the equilibrium towards the product, excess alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.comceon.rs This transformation is useful for protecting the carboxylic acid group or modifying the molecule's solubility and physical properties.

Amidation: The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This reaction typically requires the carboxylic acid to be "activated" first, for example, by converting it into a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the corresponding amide. Alternatively, direct amidation can be achieved using coupling agents (e.g., dicyclohexylcarbodiimide - DCC) or under thermal conditions with or without a catalyst. mdpi.com

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Esterification | Alcohol (R-OH) / H₂SO₄ | Alkyl 2-(3-formylphenoxy)propanoate |

| Amidation | 1. SOCl₂ 2. Amine (R-NH₂) | N-alkyl-2-(3-formylphenoxy)propanamide |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenoxy Ring

The aromatic ring of this compound can undergo substitution reactions, with the outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The phenoxy ring is substituted with two groups: the propanoic acid ether linkage (-OCH(CH₃)COOH) and the formyl group (-CHO). The ether group is an activating, ortho-, para-director due to the lone pairs on the oxygen atom. The formyl group is a deactivating, meta-director due to its electron-withdrawing nature. In electrophilic aromatic substitution, the strongly activating ortho-, para-directing ether group governs the regioselectivity. youtube.com Therefore, incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts alkylation or acylation. labster.com

Nucleophilic Aromatic Substitution (SNAr): This type of reaction, where a nucleophile displaces a leaving group on an aromatic ring, is generally unfavorable for this molecule under standard conditions. wikipedia.org SNAr reactions typically require the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. masterorganicchemistry.com The unsubstituted phenoxy ring of this compound lacks these features, making SNAr reactions unlikely without prior modification.

| Reaction Type | Reagent(s) | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives (at positions ortho/para to the ether group) |

| Bromination | Br₂, FeBr₃ | Bromo-substituted derivatives (at positions ortho/para to the ether group) |

Functionalization of the Propanoic Acid Side Chain

The propanoic acid side chain offers further opportunities for functionalization, particularly at the α-carbon (the carbon atom adjacent to the carboxylic acid group). One notable reaction is α-halogenation. For instance, in the Hell-Volhard-Zelinsky reaction, the α-carbon can be brominated using a mixture of bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). This introduces a bromine atom at the α-position, creating a versatile intermediate that can subsequently undergo nucleophilic substitution or elimination reactions to introduce new functional groups.

Role as a Precursor in Organic Synthesis of Complex Molecules

This compound has been identified as a valuable precursor for the synthesis of asymmetric poly(p-phenylene vinylene) (PPV) type oligomers. nih.govresearchgate.net These materials are of significant interest for their potential applications as active components in organic memory devices and as non-linear optical (NLO) materials. nih.govresearchgate.net

For these applications, the molecule serves as a multifunctional building block. researchgate.net The aldehyde group provides a reactive site for polymerization, allowing for the formation of the vinylene (-CH=CH-) linkages characteristic of PPVs, often through reactions like the Wittig or Horner-Wadsworth-Emmons reaction. The carboxylic acid moiety plays a crucial role in crystal engineering. nih.govuantwerpen.be Through the formation of intermolecular hydrogen bonds, the carboxylic acid group can direct the solid-state packing of the oligomers into non-centrosymmetric crystal structures, a key requirement for achieving second-order NLO properties. nih.govresearchgate.net

Biochemical Interactions and Mechanistic Insights in Vitro Studies

In Vitro Studies of Biochemical Pathways and Enzyme Interactions (e.g., general propanoic acid metabolism)

Direct in vitro studies on the specific metabolic fate of 2-(3-formylphenoxy)propanoic acid are not extensively documented in public literature. However, the metabolism of its core structure, propanoic acid (also known as propionic acid), has been a subject of detailed investigation, offering valuable insights into its potential biochemical pathways.

In mammalian systems, the metabolism of propanoic acid primarily involves its conversion into propionyl-coenzyme A (propionyl-CoA). nih.govnajah.edu This activation is a crucial first step that allows it to enter central metabolic pathways. Propionyl-CoA is formed from various sources, including the catabolism of odd-chain fatty acids, cholesterol, and certain amino acids like isoleucine, valine, threonine, and methionine. nih.gov

Once formed, propionyl-CoA is typically carboxylated to form methylmalonyl-CoA, which is then isomerized to succinyl-CoA. najah.edu Succinyl-CoA is a key intermediate of the tricarboxylic acid (TCA) cycle, a fundamental process for cellular energy production. najah.edunih.gov This pathway allows the carbon skeleton of propanoic acid to be utilized for gluconeogenesis or energy generation. najah.edu

In vitro studies using normal human primary hepatocytes have demonstrated that high levels of propionate (B1217596) lead to a corresponding increase in intracellular propionyl-CoA. nih.gov These studies also indicated that while propionate can be incorporated into the TCA cycle, high concentrations may inhibit certain enzymes within the cycle. nih.gov Research on various human cell lines, including HepG2 (hepatocellular carcinoma), has revealed that propionyl-CoA can also serve as a precursor for the synthesis of other molecules, such as the six-carbon mono-unsaturated acyl-CoA, trans-2-methyl-2-pentenoyl-CoA, through a mechanism suggestive of fatty acid synthesis. nih.govsigmaaldrich.com

The table below summarizes the key enzymes and intermediates in the general metabolic pathway of propanoic acid.

| Intermediate/Enzyme | Role in Propanoic Acid Metabolism | Cell/System Studied |

| Propionyl-CoA | Activated form of propanoic acid; central intermediate. nih.gov | Mammalian cell lines, Platelets. nih.govsigmaaldrich.com |

| Propionyl-CoA Carboxylase | Enzyme that catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA. nih.gov | Human Hepatocytes. nih.gov |

| Methylmalonyl-CoA Mutase | Enzyme that converts methylmalonyl-CoA to succinyl-CoA. nih.gov | Human Hepatocytes. nih.gov |

| Succinyl-CoA | TCA cycle intermediate; entry point for propanoic acid carbons into central metabolism. najah.edu | General Mammalian Metabolism. najah.edu |

| trans-2-methyl-2-pentenoyl-CoA | A novel acyl-CoA synthesized from two propionate molecules. nih.gov | HepG2 cells, Platelets, other human and mouse cell lines. nih.govsigmaaldrich.com |

Investigation of Molecular Mechanisms of Action in Biological Systems (e.g., antimicrobial activity and interactions for related furan-propanoic acid derivatives)

While specific mechanistic studies on this compound are limited, research on related compounds, particularly furan-propanoic acid derivatives, provides significant insights into potential biological activities, most notably antimicrobial effects. The furan (B31954) ring system is a scaffold known to be present in many biologically active compounds. ijabbr.comnih.gov

Studies on a series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated notable antimicrobial activity. mdpi.comnih.govresearchgate.net These compounds have been tested against various pathogenic microbes, including yeast-like fungi and bacteria. A key finding is their effectiveness against Candida albicans, a common fungal pathogen. mdpi.comnih.gov Several derivatives were found to inhibit the growth of C. albicans at a concentration of 64 µg/mL. mdpi.comresearchgate.net

The antibacterial properties of these related compounds have also been evaluated. The same derivatives showed inhibitory effects against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. mdpi.comnih.govresearchgate.net The minimum inhibitory concentration (MIC) for most of the tested furan-propanoic acid derivatives against S. aureus was 128 µg/mL, while some derivatives inhibited E. coli at a MIC of 64 µg/mL. ijabbr.commdpi.com

The proposed mechanism for these antimicrobial effects is not fully elucidated but is believed to be linked to the specific structural features of the molecules. The interaction of the furan moiety and the propanoic acid side chain with microbial cellular components is likely critical. For the broader class of phenoxyalkanoic acids, interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions are known to govern their binding to biological macromolecules. mdpi.com It is plausible that this compound engages in similar interactions, with its aldehyde group, ether linkage, and carboxylic acid function all representing potential sites for binding to microbial enzymes or structural proteins, thereby disrupting essential cellular processes.

The antimicrobial activity of related furan-propanoic acid derivatives is summarized in the table below.

| Microorganism | Type | Compound Class Tested | Minimum Inhibitory Concentration (MIC) |

| Candida albicans | Yeast-like Fungi | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | 64 µg/mL mdpi.comnih.gov |

| Staphylococcus aureus | Gram-positive Bacteria | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | 128 µg/mL mdpi.com |

| Escherichia coli | Gram-negative Bacteria | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | 64 µg/mL ijabbr.com |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Quantification

Chromatographic methods are central to the separation, identification, and quantification of 2-(3-formylphenoxy)propanoic acid from its starting materials, byproducts, and potential degradants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of aromatic carboxylic acids. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. The separation mechanism is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18 or a phenyl-based column) and a polar mobile phase.

Key considerations for developing an HPLC method for this compound include:

Column Selection : A standard C18 column is often the first choice. However, for separating positional isomers (e.g., 2-(2-formylphenoxy)propanoic acid or 2-(4-formylphenoxy)propanoic acid), a Phenyl Hydride column might offer enhanced selectivity due to π-π interactions with the aromatic ring. mtc-usa.com Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also provide unique selectivity for polar, ionizable compounds. helixchrom.com

Mobile Phase Composition : The mobile phase typically consists of a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous component is critical for controlling the retention of the carboxylic acid. To ensure the compound is in its neutral, protonated form for better retention on a reversed-phase column, the pH should be maintained below the pKa of the carboxylic acid group (typically pH < 4). nih.gov Acidifiers such as formic acid, acetic acid, or phosphoric acid are commonly added to the mobile phase. sielc.com

Detection : A UV detector is highly suitable for this compound due to the presence of the aromatic ring and the formyl group, which are strong chromophores. The detection wavelength would be set at or near the compound's absorbance maximum (λmax) to ensure high sensitivity. google.com For more definitive identification, especially in complex matrices, an HPLC system can be coupled with a mass spectrometer (LC-MS). researchgate.net

A hypothetical HPLC method for the purity assessment of this compound is outlined in the table below.

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the aromatic structure. researchgate.net |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Formic acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.govsielc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. researchgate.net |

| Detection | UV at ~254 nm | The benzene (B151609) ring and aldehyde group absorb strongly in the UV region. |

| Temperature | 30 °C | Ensures reproducible retention times. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. und.edu Due to the low volatility of carboxylic acids, derivatization is typically required before GC analysis. nih.gov This process converts the polar carboxylic acid group into a less polar, more volatile ester.

Steps for GC-MS analysis would include:

Derivatization : The carboxylic acid group of this compound can be converted to a methyl or ethyl ester using reagents like diazomethane, or by reacting with an alcohol (methanol or ethanol) in the presence of an acid catalyst. The aldehyde group is generally stable under these conditions.

GC Separation : The derivatized analyte is injected into the GC, where it is separated from other components on a capillary column (e.g., a nonpolar DB-5ms or a mid-polar DB-17ms column) based on its boiling point and interactions with the stationary phase.

MS Detection : As the components elute from the column, they are ionized (typically by electron ionization, EI) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov The fragmentation pattern would be expected to show characteristic ions corresponding to the loss of the ester group, cleavage of the ether bond, and fragments of the aromatic ring.

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization Reagent | BF3/Methanol or Diazomethane | Converts the carboxylic acid to a volatile methyl ester. researchgate.net |

| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) | A standard nonpolar column suitable for a wide range of organic compounds. nih.gov |

| Carrier Gas | Helium at ~1 mL/min | Inert carrier gas for GC-MS. |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | Allows for the separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. nih.gov |

Spectroscopic Analytical Methods (e.g., UV-Vis, Fluorescence)

Spectroscopic methods are invaluable for the structural elucidation and quantification of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for quantifying compounds that absorb light in the ultraviolet or visible regions of the spectrum. The presence of the substituted benzene ring and the formyl (aldehyde) group in this compound makes it an excellent candidate for UV-Vis analysis. The aromatic ring exhibits strong π → π* transitions, while the carbonyl group of the aldehyde shows both π → π* and n → π* transitions. The absorbance is directly proportional to the concentration, following the Beer-Lambert law, which allows for quantification when a pure standard is available. This technique is particularly useful for routine concentration checks and dissolution studies.

Fluorescence Spectroscopy

While not all aromatic compounds are fluorescent, some phenoxy derivatives can exhibit fluorescence. This method is often more sensitive and selective than UV-Vis absorption spectroscopy. To determine if this compound is fluorescent, its excitation and emission spectra would need to be measured. If it possesses native fluorescence, a method could be developed for its quantification at very low concentrations. Alternatively, derivatization with a fluorescent tag could be employed to enhance detection sensitivity, a common strategy for carboxylic acids in biological samples.

Development of Specialized Detection Assays

For high-throughput screening or specific applications, specialized assays can be developed. An example from a related field is the colorimetric assay for (R)-2-(4-hydroxyphenoxy)propionic acid, a compound with a similar phenoxypropionic acid backbone. In that assay, the phenolic hydroxyl group reacts with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent to produce a colored chromophore that can be measured spectrophotometrically.

For this compound, a specialized assay could be designed based on the reactivity of its aldehyde group. For instance, aldehydes can react with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored hydrazone, which can be quantified by UV-Vis spectroscopy. This reaction is highly specific for carbonyl compounds and could form the basis of a selective assay. researchgate.net

Future Research Directions for 2 3 Formylphenoxy Propanoic Acid

Deeper Mechanistic Understanding of Its Chemical Reactivity

A thorough understanding of the chemical reactivity of 2-(3-formylphenoxy)propanoic acid is essential for its effective utilization. The molecule's bifunctionality, with both an electrophilic aldehyde group and a nucleophilic/acidic carboxylic acid group, dictates its reaction profile. Future mechanistic studies should investigate the interplay between these two functional groups. For instance, the electron-withdrawing nature of the formyl group is expected to influence the acidity of the carboxylic acid. The substitution pattern on the benzene (B151609) ring will also play a crucial role in the molecule's electronic properties and, consequently, its reactivity in electrophilic aromatic substitution reactions.

The potential for intramolecular reactions should also be a focus of investigation. Depending on the reaction conditions, the carboxylic acid could potentially react with the aldehyde to form a lactone, or other cyclic structures. Understanding the conditions that favor either intermolecular or intramolecular reactions will be key to controlling the outcome of synthetic transformations.

Furthermore, the solid-state chemistry of this compound warrants detailed investigation. The related isomer, 3-(2-formylphenoxy)propanoic acid, has been shown to form a catemer motif through hydrogen bonding in the solid state, rather than the more common dimeric structure. nih.govresearchgate.netiucr.org It is highly probable that this compound will also exhibit interesting supramolecular structures driven by hydrogen bonding and other non-covalent interactions. Elucidating these structures through techniques like X-ray crystallography will provide valuable insights into its crystal packing and could inform its use in crystal engineering and materials science.

Expansion of Applications in Emerging Technologies

While specific applications for this compound are yet to be established, research on analogous compounds points towards several promising areas. The presence of both a donor (ether oxygen) and an acceptor (formyl group) substituent connected by a π-system makes it a candidate for applications in nonlinear optics (NLO) and data storage. nih.govresearchgate.netiucr.org Its isomer has been synthesized as a precursor for asymmetric poly(p-phenylene vinylene) (PPV)-type oligomers, which are promising materials for organic memories and NLO applications. nih.govresearchgate.netiucr.org Future work should explore the synthesis of similar polymers and oligomers from this compound and characterize their photophysical and electronic properties.

The bifunctional nature of this molecule also makes it an attractive building block for the synthesis of more complex organic molecules. The aldehyde group can undergo a wide range of reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, while the carboxylic acid can be converted to esters, amides, and acid chlorides. This versatility opens up possibilities for its use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For instance, many aromatic aldehydes and their derivatives are known to have antimicrobial and immunomodulatory activities. nih.gov

Furthermore, the ability of the carboxylic acid and the aldehyde's oxygen atom to act as ligands for metal ions suggests potential applications in coordination chemistry and catalysis. The synthesis of metal-organic frameworks (MOFs) or coordination polymers incorporating this molecule could lead to materials with interesting catalytic, sensing, or gas storage properties.

Comprehensive Computational and Theoretical Investigations

In parallel with experimental work, comprehensive computational and theoretical investigations will be invaluable for accelerating the understanding and development of this compound. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into its fundamental properties.

Future computational studies should focus on:

Molecular Geometry and Electronic Structure: Predicting the optimized geometry, bond lengths, and bond angles of the molecule. Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be crucial for understanding its electronic transitions and reactivity.

Spectroscopic Properties: Simulating its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra will aid in the interpretation of experimental data and confirm its structure.

Reaction Mechanisms: Modeling the transition states and reaction pathways for various transformations of the aldehyde and carboxylic acid groups will provide a deeper mechanistic understanding and help in the design of new reactions.

Non-covalent Interactions: Investigating the nature and strength of intermolecular interactions, such as hydrogen bonding and π-stacking, will be essential for predicting its solid-state structure and its behavior in different solvent environments. rsc.org

By providing a theoretical framework to complement experimental findings, computational chemistry will play a vital role in guiding the exploration of this compound's full potential. The synergy between theoretical predictions and experimental validation will be key to unlocking the promising future of this versatile chemical compound.

Q & A

Q. What are the recommended methods for synthesizing 2-(3-formylphenoxy)propanoic acid, and how can common by-products be minimized?

- Methodological Answer : Synthesis typically involves coupling 3-formylphenol with a propanoic acid derivative. Key steps:

-

Esterification : React 3-formylphenol with methyl or ethyl propanoate under acidic conditions to form an intermediate ester (e.g., ethyl 2-(3-formylphenoxy)propanoate) .

-

Hydrolysis : Hydrolyze the ester using NaOH or KOH in aqueous ethanol to yield the free acid .

-

By-Product Mitigation :

-

Impurity Control : Monitor for by-products like 2-(4-formylphenyl)propanoic acid (a positional isomer) using reverse-phase HPLC with UV detection (λ = 254 nm) .

-

Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >98% purity .

- Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | H₂SO₄ (cat.), reflux, 6h | 75% | |

| Hydrolysis | 1M NaOH, 60°C, 2h | 85% |

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (DMSO-d₆): δ 9.95 (s, 1H, CHO), 7.5–7.8 (m, aromatic H), 4.5 (q, J = 6.8 Hz, OCH₂), 1.5 (t, J = 6.8 Hz, CH₃) .

- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and formyl (CHO) at ~190 ppm .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/0.1% H₃PO₄, 60:40) to detect impurities at 0.1% level .

- Mass Spectrometry (HRMS) : Expected [M+H]⁺ = 209.0814 (calculated for C₁₀H₁₀O₄) .

Q. What are the best practices for handling and storing this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Store in amber glass vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the formyl group .

- Handling : Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid hydrolysis. Conduct stability tests under UV light (λ = 365 nm) to assess photodegradation rates .

Advanced Research Questions

Q. How does the presence of the formyl group influence the compound's reactivity in nucleophilic addition reactions, and what experimental controls are necessary?

- Methodological Answer : The formyl group undergoes nucleophilic addition (e.g., with amines or hydrazines). Key considerations:

- Reactivity Modulation : Use pH-controlled conditions (e.g., buffered at pH 7–8 for Schiff base formation with primary amines) .

- Competing Reactions : Monitor for aldol condensation byproducts via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) .

- Catalysts : Employ Lewis acids (e.g., ZnCl₂) to enhance selectivity in aqueous media .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from structural variations or assay conditions. Resolve by:

- Structural Confirmation : Compare NMR data of derivatives (e.g., ester vs. acid forms) to rule out misidentification .

- Standardized Assays : Replicate enzyme inhibition studies (e.g., COX-2 inhibition) using identical substrate concentrations (e.g., 10 µM) and controls (e.g., indomethacin) .

- Meta-Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate bioactivity with electronic properties (e.g., logP, polar surface area) .

Q. How can computational modeling predict the interaction of this compound with specific enzymes, and what validation methods are recommended?

- Methodological Answer :

- Docking Studies : Use crystal structures of target enzymes (e.g., PDB ID 1CX2 for COX-2) to model binding poses. Key parameters: Glide Score ≤ –6.0 kcal/mol .

- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability (RMSD < 2.0 Å) .

- Validation :

- In Vitro Assays : Measure IC₅₀ values against recombinant enzymes and compare with docking scores .

- SAR Analysis : Synthesize analogs (e.g., nitro or fluoro substituents) to test predicted activity trends .

Data Contradiction Analysis Example

Issue : Conflicting reports on anti-inflammatory efficacy in murine models.

Resolution Workflow :

Verify compound purity (HPLC, NMR).

Standardize administration routes (e.g., intraperitoneal vs. oral).

Cross-validate with cytokine profiling (ELISA for TNF-α/IL-6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.